molecular formula C11H9F3N4O B1517735 5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide CAS No. 1186833-12-4

5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide

Cat. No. B1517735
CAS RN: 1186833-12-4
M. Wt: 270.21 g/mol
InChI Key: BHRHPDPUGKSHQQ-UHFFFAOYSA-N
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Description

The compound is a derivative of Fipronil , a broad-spectrum insecticide that belongs to the phenylpyrazole chemical family . Fipronil disrupts the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels .


Synthesis Analysis

While specific synthesis information for the compound was not found, a related compound, Fipronil, has been synthesized through various methods . The synthesis often involves complex organic reactions and purification processes .

Scientific Research Applications

Synthesis and Characterization

5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide and its derivatives have been extensively studied for their synthesis, characterization, and potential applications. One study outlines the synthesis of 5-amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their pyrazolo[1,5-a]pyrimidine derivatives, establishing their structures through various spectral data and analyzing their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Chemical Reactivity and Heterocyclic Synthesis

The compound serves as a crucial building block in the synthesis of polyfunctionalized heterocyclic compounds, indicating its vital role in developing pharmacologically interesting molecules. A comprehensive survey on its preparation methods and chemical reactivity highlights its utility in creating diverse heterocyclic structures (El‐Mekabaty, 2014).

Antitumor Activities

Research on this compound derivatives also focuses on their potential antitumor properties. For instance, pyrazolo[1,5-a]-pyrimidine derivatives and Schiff bases derived from similar compounds were evaluated for their in vitro antitumor activities against various human cancer cell lines, discussing structure-activity relationships (Hafez, Osman, Yosef, El-All, Hassan, El-Sawy, Abdallah, & Youns, 2013).

Biological Evaluation and Inhibition Studies

In addition to antitumor activities, these derivatives have been synthesized and biologically evaluated for their anticancer and anti-5-lipoxygenase properties, further showcasing the compound's versatility in medicinal chemistry applications (Rahmouni, Souiei, Belkacem, Romdhane, Bouajila, & Ben Jannet, 2016).

Herbicide Development

The compound's derivatives have also been explored as protoporphyrinogen oxidase inhibitors, demonstrating significant herbicidal activity and offering insight into their potential as candidate herbicides. The structure-activity relationship of these derivatives provides a basis for developing new agrochemicals (Li, Zhu, Song, Hu, Liu, Li, Niu, Liu, Wang, Song, Zou, & Yang, 2008).

properties

IUPAC Name

5-amino-N-[4-(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N4O/c12-11(13,14)6-1-3-7(4-2-6)17-10(19)8-5-16-18-9(8)15/h1-5H,(H,17,19)(H3,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRHPDPUGKSHQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=O)C2=C(NN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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